molecular formula C11H15ClFN B13051896 1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13051896
M. Wt: 215.69 g/mol
InChI Key: LYRGGMWICOTWDT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro and fluorine substituent on a phenyl ring, attached to a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-fluorophenyl)-2-cyclopentylethylamine: Similar structure but with a cyclopentyl group instead of a dimethylpropan-1-amine moiety.

    1-(2-Chloro-5-fluorophenyl)-2-fluoro-2-methyl-1-propanone: Contains a ketone group instead of an amine group.

Uniqueness

1-(2-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of chloro and fluorine substituents on the phenyl ring, along with the dimethylpropan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-11(2,3)10(14)8-6-7(13)4-5-9(8)12/h4-6,10H,14H2,1-3H3

InChI Key

LYRGGMWICOTWDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC(=C1)F)Cl)N

Origin of Product

United States

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